Guaifenesin

Description

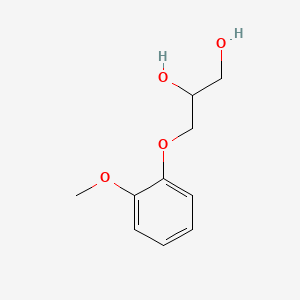

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRJKNPTNIJEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023114 | |

| Record name | Guaifenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guaifenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

215 °C at 19 mm Hg | |

| Record name | Guaifenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUAIFENESIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely sol in ethanol; sol in chloroform, glycerol, propylene glycol, n,n-dimethylformamide; moderately sol in benzene; practically insol in petroleum ether, In water, 5.00X10+4 mg/L at 25 °C ... much more in hot water | |

| Record name | Guaifenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUAIFENESIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

2-methoxyphenol (guaiacol); 2-(2-methoxyphenoxy)propane-1,3-diol (beta-isomer); 1,1'-oxybis[3-(2-methoxyphenoxy)propan-2-ol] (bisether); 1,3-bis(2-methoxyphenoxy)propan-2-ol | |

| Record name | GUAIFENESIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Minute rhombic prisms from ether, WHITE TO SLIGHTLY GRAY, CRYSTALLINE POWDER | |

CAS No. |

93-14-1 | |

| Record name | Guaifenesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaifenesin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaifenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | guaifenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | guaifenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-(2-methoxyphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guaifenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guaifenesin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIFENESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/495W7451VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUAIFENESIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaifenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

78.5-79, 78.5-79 °C, 78.5 °C | |

| Record name | Guaifenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUAIFENESIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaifenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Guaifenesin in the Respiratory Tract: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaifenesin, a widely used expectorant, has been a cornerstone in the symptomatic treatment of respiratory conditions characterized by the accumulation of thick, tenacious mucus. While its clinical efficacy in promoting mucus clearance is well-recognized, a comprehensive understanding of its core mechanism of action at the molecular and cellular levels is crucial for advancing respiratory medicine and developing novel therapeutic strategies. This technical guide provides an in-depth exploration of the current scientific understanding of how this compound exerts its effects on the respiratory tract, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Dual Mechanism of Action: A Two-Pronged Approach to Mucus Clearance

Current evidence suggests that this compound employs a dual mechanism of action to facilitate the removal of airway mucus: an indirect action via a neural reflex and a direct action on the respiratory epithelium itself.

The Gastro-Pulmonary Reflex: An Indirect Neural Pathway

The traditional explanation for this compound's expectorant effect lies in its ability to stimulate the gastro-pulmonary reflex.[1][2][3] This neural pathway is initiated by the irritation of vagal afferent nerves in the gastric mucosa following oral administration of this compound.[3] This stimulation triggers a reflex arc that leads to an increase in the secretion of a less viscous fluid from the submucosal glands in the respiratory tract.[3] The increased hydration of the airway surface liquid layer is thought to thin the mucus, making it easier to clear via coughing and mucociliary action.[3]

A key piece of evidence supporting this mechanism comes from a study in rats, which demonstrated that oral administration of this compound led to an increase in respiratory tract secretions, whereas intravenous administration did not, despite producing higher systemic drug levels. This suggests that the drug's presence in the gastrointestinal tract is critical for this secretagogue effect.

Direct Action on the Respiratory Epithelium: Modulating Mucus Properties at the Source

More recent in-vitro studies using differentiated human airway epithelial cells have revealed a direct effect of this compound on the respiratory mucosa.[4] These studies demonstrate that this compound can directly modulate the production and properties of mucus, as well as enhance its transport.

The primary direct effects of this compound on airway epithelial cells include:

-

Reduced Mucin Production: this compound has been shown to decrease the production of MUC5AC, a major gel-forming mucin in the airways, in a dose-dependent manner.[5]

-

Altered Mucus Viscoelasticity: By reducing mucin content, this compound leads to a decrease in the viscosity and elasticity of mucus.[2] This change in rheological properties makes the mucus less tenacious and easier to transport.

-

Increased Mucociliary Transport: Studies have demonstrated that this compound treatment enhances the rate of mucociliary transport, the process by which cilia propel mucus out of the airways.[2]

While the precise intracellular signaling pathways underlying these direct effects are not yet fully elucidated, the existing evidence points to a significant local action of this compound within the airways.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data from in-vitro and clinical studies investigating the effects of this compound.

| In-Vitro Studies on Human Airway Epithelial Cells | |

| Parameter | Effect of this compound |

| MUC5AC Production | Dose-dependent suppression. |

| Mucus Viscoelasticity | Decreased viscosity and elasticity.[2][6] |

| Mucociliary Transport Rate | Increased transport rate.[2] |

| Concentrations Used | 2 µg/mL, 20 µg/mL, 30 µM, 100 µM, 200 µg/mL, 10-300 µM.[5] |

| Clinical Studies | |

| Parameter | Effect of this compound |

| Sputum Volume | Conflicting results; some studies show an increase, while others show no significant effect.[7] |

| Sputum Viscosity | Decreased viscosity reported in some studies.[7] |

| Mucociliary Clearance | Enhanced clearance observed in some studies.[4][8] |

| Dosages Used | 200-400 mg every 4 hours; 600 mg extended-release twice daily.[7] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In-Vitro Culture of Human Airway Epithelial Cells at Air-Liquid Interface (ALI)

This model is crucial for studying the direct effects of drugs on a differentiated respiratory epithelium that closely mimics the in-vivo environment.[1][9][10][11][12]

-

Cell Sourcing: Primary human bronchial epithelial cells are obtained from healthy donors.

-

Expansion Phase: Cells are expanded in a specialized growth medium (e.g., Bronchial Epithelial Cell Growth Medium, BEGM) on collagen-coated tissue culture flasks.

-

Seeding on Transwell Inserts: Once confluent, the cells are seeded onto permeable Transwell inserts coated with an appropriate extracellular matrix protein (e.g., collagen type IV).

-

Differentiation at ALI: After the cells on the inserts reach confluence, the apical medium is removed to create an air-liquid interface. The cells are then maintained in a differentiation medium (e.g., ALI medium) for several weeks. This process allows the cells to differentiate into a pseudostratified epithelium containing ciliated cells and mucus-producing goblet cells.

-

This compound Treatment: this compound is added to the basolateral medium at various concentrations to assess its effects on the differentiated epithelium.

Quantification of MUC5AC Mucin Production by ELISA

The enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the amount of a specific protein, in this case, MUC5AC mucin.[7][13][14][15][16]

-

Sample Collection: Apical secretions and cell lysates are collected from the ALI cultures.

-

Coating: A 96-well microplate is coated with a capture antibody specific for MUC5AC.

-

Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.

-

Sample Incubation: The collected samples and a series of MUC5AC standards of known concentrations are added to the wells and incubated.

-

Detection: A biotinylated detection antibody that also binds to MUC5AC is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of MUC5AC in the samples is determined by comparing their absorbance to the standard curve.

Measurement of Mucus Viscoelasticity using Rheometry

Rheometry is used to measure the rheological properties of mucus, specifically its viscosity (resistance to flow) and elasticity (ability to deform and return to its original shape).[17][18][19][20][21]

-

Sample Collection: Mucus samples are collected from the apical surface of the ALI cultures.

-

Instrumentation: A cone-and-plate rheometer is typically used.

-

Measurement Principle: A small sample of mucus is placed between a stationary plate and a rotating cone. The instrument applies a controlled stress or strain to the sample and measures the resulting deformation or stress.

-

Data Analysis: The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are calculated from the measurement data.

Assessment of Mucociliary Transport Rate via Video Microscopy

This technique allows for the direct visualization and quantification of the movement of mucus and particles across the ciliated epithelial surface.[22][23][24][25][26]

-

Particle Addition: Small, inert particles (e.g., polystyrene microspheres) are added to the apical surface of the ALI cultures.

-

Image Acquisition: The movement of these particles, propelled by ciliary beating, is recorded using a high-speed video camera attached to a microscope.

-

Image Analysis: Particle tracking software is used to analyze the video recordings and calculate the velocity of individual particles.

-

Data Reporting: The mucociliary transport rate is typically reported in micrometers per second (µm/s).

Investigation of the Gastro-Pulmonary Reflex in an Animal Model

Animal models, particularly in rats, have been instrumental in providing evidence for the indirect, neurally-mediated mechanism of this compound.[27][28][29]

-

Animal Model: Anesthetized rats are commonly used.

-

Drug Administration: this compound is administered via different routes, such as oral gavage and intravenous injection.

-

Measurement of Respiratory Secretions: A marker dye (e.g., phenol red) is injected systemically. After a set period, the animal is euthanized, and the trachea is lavaged. The amount of dye recovered in the lavage fluid is quantified spectrophotometrically and serves as an indicator of the volume of respiratory tract secretions.

-

Comparison: The volume of secretions following oral administration is compared to that after intravenous administration and a control group (e.g., saline gavage) to differentiate between local gastrointestinal and systemic effects.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of this compound.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. The Role of this compound in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. respiratory-therapy.com [respiratory-therapy.com]

- 5. Effects of this compound, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of this compound in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acebiolab.com [acebiolab.com]

- 8. A preliminary study of the effect of guaiphenesin on mucociliary clearance from the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.unc.edu [med.unc.edu]

- 10. corning.com [corning.com]

- 11. Protocol for differentiating primary human small airway epithelial cells at the air-liquid interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biomatik.com [biomatik.com]

- 14. cloud-clone.com [cloud-clone.com]

- 15. elkbiotech.com [elkbiotech.com]

- 16. Sandwich ELISA Protocol | Hello Bio [hellobio.com]

- 17. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Rheometry Basics | Materials Characterization Lab [mcl.mse.utah.edu]

- 22. researchgate.net [researchgate.net]

- 23. Methods for Studying Mucociliary Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. DSpace [digital.library.adelaide.edu.au]

- 26. pnas.org [pnas.org]

- 27. Cough and gastroesophageal reflux: Insights from animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Experimental study for the mechanism of gastroesophageal-reflux-associated asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. [The effect of experimental gastroesophageal reflux on the cough reflex in anesthetized cats] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Guaifenesin in Modulating Mucus Viscosity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaifenesin, a widely utilized expectorant, plays a crucial role in the management of respiratory conditions characterized by mucus hypersecretion and impaired clearance. This technical guide provides an in-depth examination of the core mechanisms by which this compound modulates mucus viscosity. It is established that this compound exerts its effects through a dual mechanism: an indirect action via the gastro-pulmonary reflex and a direct action on the respiratory epithelium. This document synthesizes current research to elucidate the signaling pathways, present quantitative data on its effects on mucus properties, and detail the experimental protocols used to derive these findings. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the respiratory field.

Introduction

Mucus hypersecretion and increased viscosity are hallmarks of numerous respiratory diseases, including chronic bronchitis and upper respiratory tract infections, leading to impaired mucociliary clearance, airway obstruction, and an increased risk of infection.[1][2] this compound (glyceryl guaiacolate ether, GGE) is currently the only FDA-approved oral expectorant and is a common component in over-the-counter and prescription medications aimed at alleviating these symptoms.[2] Its primary therapeutic goal is to render mucus less viscous and easier to expel, thereby improving cough productivity and respiratory function.[3][4][5] This guide delves into the fundamental mechanisms underpinning this compound's effects on mucus viscosity, providing a technical overview for the scientific community.

Core Mechanisms of Action

This compound's effect on mucus viscosity is primarily attributed to two distinct, yet potentially complementary, mechanisms of action: an indirect neurogenic pathway and a direct effect on airway epithelial cells.

Indirect Action: The Gastro-Pulmonary Vagal Reflex

The traditional and most cited mechanism of action for this compound is the stimulation of a gastro-pulmonary reflex.[1][6] This neurogenic theory posits that orally administered this compound acts as an irritant to the gastric mucosa, stimulating vagal afferent nerve endings.[1][7] This stimulation triggers a reflex arc, leading to increased parasympathetic efferent activity in the respiratory tract.[1][6] The subsequent vagal stimulation of bronchial secretory glands results in an increased volume of more watery bronchial secretions.[1][3][7] This hydration of the mucus is a key factor in reducing its viscosity and adhesiveness, thereby facilitating its removal via mucociliary action and cough.[1][3]

Direct Action on Respiratory Epithelium

Emerging in vitro evidence has demonstrated that this compound also exerts a direct effect on the airway epithelium.[2][8] Studies utilizing differentiated human airway epithelial cell cultures have shown that clinically relevant concentrations of this compound can directly modulate mucus properties.[2][8] These direct actions include:

-

Suppression of Mucin Production: this compound has been shown to decrease the production and secretion of MUC5AC, a major gel-forming mucin, in a dose-dependent manner.[8][9][10] This reduction in mucin content contributes to a less dense mucus gel.

-

Alteration of Mucus Rheology: By reducing mucin content and potentially increasing hydration, this compound directly decreases the viscoelasticity of mucus.[8][9] This makes the mucus less thick and sticky.

-

Enhancement of Mucociliary Transport: The combined effects of reduced mucin production and decreased viscoelasticity lead to an increase in the rate of mucociliary transport.[2][8][9]

Quantitative Data on this compound's Effects

Several in vitro studies have quantified the effects of this compound on mucus properties. The following tables summarize key findings.

Table 1: Effect of this compound on Mucin (MUC5AC) Production

| Concentration (µM) | Treatment Duration | Change in MUC5AC Secretion | Change in MUC5AC Content | Reference |

| 10 - 300 | 24 hours | Concentration-dependent decrease | Concentration-dependent decrease (IC50 ~150 µM) | [11] |

| 2 - 20 (µg/mL) | 24 hours | Significant suppression | Significant suppression | [12] |

Table 2: Effect of this compound on Mucus Viscoelasticity

| Concentration | Treatment Duration | Effect on Elastic Modulus (G') | Effect on Viscous Modulus (G'') | Reference |

| 10 - 300 µM | Not specified | Decrease | Decrease | [11] |

| 0 - 200 µg/mL | 1 and 6 hours | Significant dose-dependent decrease | Significant dose-dependent decrease | [12] |

Table 3: Effect of this compound on Mucociliary Transport Rate (MTR)

| Concentration (µg/mL) | Treatment Duration | Change in MTR | Reference |

| 2 - 200 | 6 hours | Significant enhancement | [12] |

| 10 - 300 µM | Not specified | Increase | [11] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound.

Human Airway Epithelial Cell Culture

-

Cell Source: Primary human tracheal-bronchial epithelial cells are harvested from donor lungs.

-

Culture Method: Cells are cultured at an air-liquid interface (ALI) on semi-permeable membrane supports. This method allows for the differentiation of a pseudostratified epithelium that closely mimics the in vivo airway, complete with ciliated and mucus-producing cells.[8][9]

-

Treatment: this compound is added to the basolateral medium to simulate systemic exposure.[8][9] In some studies, cells are pre-treated with IL-13 to induce mucus hypersecretion before the addition of this compound.[11]

Measurement of Mucin Content

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of MUC5AC protein in the apical surface fluid and cell lysates.[9]

-

Procedure:

-

Apical secretions are collected by washing the cell surface.

-

Cells are lysed to release intracellular mucin.

-

ELISA plates are coated with an antibody specific for MUC5AC.

-

Samples are added to the wells, followed by a secondary antibody conjugated to an enzyme.

-

A substrate is added, and the resulting colorimetric change is measured to determine MUC5AC concentration.

-

Assessment of Mucus Rheology

-

Technique: A micro-cone and plate rheometer is used to measure the dynamic viscoelasticity of mucus samples.[9] This technique performs non-destructive creep transformation to determine the elastic (G') and viscous (G'') moduli.[9]

-

Parameters:

-

Elastic Modulus (G'): Represents the solid-like behavior and the ability of the mucus to store energy.

-

Viscous Modulus (G''): Represents the liquid-like behavior and the ability of the mucus to dissipate energy.

-

Measurements are typically taken across a range of frequencies to understand the behavior of mucus under different conditions.[13]

-

Mucociliary Transport (MCT) Assay

-

Method: The movement of cell debris or fluorescent microspheres on the surface of the cultured epithelium is tracked using video microscopy.[9][14]

-

Procedure:

-

The cell culture plate is placed on a microscope stage.

-

The movement of particles is recorded over a set period.

-

Image analysis software is used to calculate the velocity of particle movement, which serves as a measure of the mucociliary transport rate.

-

Signaling Pathways

While the complete signaling cascades for this compound's actions are not fully elucidated, some pathways have been proposed.

Gastro-Pulmonary Reflex Signaling

The indirect action of this compound is mediated through the vagus nerve. The stimulation of gastric afferent fibers leads to a cholinergic response in the airways, mediated by the release of acetylcholine. Acetylcholine binds to muscarinic receptors on submucosal glands, triggering an increase in intracellular calcium and subsequent exocytosis of water and electrolytes, leading to increased hydration of the mucus.

Direct Epithelial Cell Signaling

The direct effects of this compound on mucin production likely involve intracellular signaling pathways that regulate MUC5AC gene expression and protein synthesis. While the specific receptors and downstream pathways activated by this compound are still under investigation, it is hypothesized that it may modulate inflammatory pathways or directly interfere with the cellular machinery responsible for mucin synthesis and secretion. Further research is needed to fully delineate these pathways. One proposed mechanism involves the mechanosensitive release of ATP from epithelial cells, which in turn regulates ion and water transport to maintain mucus hydration.[15][16] It is plausible that this compound could modulate this ATP release or the subsequent purinergic signaling.

References

- 1. The Role of this compound in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. respiratory-therapy.com [respiratory-therapy.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. This compound Patient Tips: 7 things you should know [drugs.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. drugtopics.com [drugtopics.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of this compound on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic Tracheal Mucus with Native Rheological and Surface Tension Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Method for Measuring Mucociliary Clearance and Cilia-generated Flow in Mice by ex vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanosensitive ATP release maintains proper mucus hydration of airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanosensitive ATP Release Maintains Proper Mucus Hydration of Airways - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Expectorant Properties of Guaifenesin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaifenesin is a widely utilized over-the-counter expectorant indicated for the relief of chest congestion and cough. Its efficacy is attributed to its ability to increase the volume and reduce the viscosity of respiratory secretions, thereby facilitating their removal through mucociliary clearance and cough. This technical guide provides an in-depth review of the expectorant properties of this compound, focusing on its mechanisms of action, summarizing key quantitative data from in vitro studies, and detailing the experimental protocols used in this research. The guide also presents visual representations of the proposed signaling pathways and experimental workflows to aid in the understanding of this compound's pharmacological effects.

Introduction

Mucus hypersecretion and impaired mucociliary clearance are hallmark features of numerous respiratory conditions, including acute upper respiratory tract infections and chronic bronchitis.[1] These conditions lead to the accumulation of thick, tenacious mucus in the airways, resulting in airway obstruction, chronic cough, and an increased risk of secondary infections. Expectorants, such as this compound (glyceryl guaiacolate ether), are therapeutic agents designed to improve the clearance of airway secretions.[1][2] This guide delves into the scientific evidence supporting the expectorant properties of this compound, with a focus on the direct effects on airway epithelial cells.

Mechanisms of Action

The expectorant effects of this compound are thought to be mediated through two primary mechanisms: an indirect neural reflex and a direct action on airway epithelial cells.

2.1. The Gastro-Pulmonary Reflex (Indirect Mechanism)

It is postulated that this compound irritates the gastric mucosa, which in turn stimulates vagal afferent nerve endings.[1][3] This initiates a reflex arc, known as the gastro-pulmonary reflex, leading to parasympathetic stimulation of the bronchial glands and an increase in the secretion of a less viscous respiratory fluid.[1]

2.2. Direct Effects on Airway Epithelial Cells

In vitro studies have demonstrated that this compound directly impacts the function of human airway epithelial cells, independent of the gastro-pulmonary reflex.[2][4] These direct effects include the modulation of mucin production, alteration of mucus rheology, and enhancement of mucociliary transport.[3][5]

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative findings from in vitro studies investigating the direct effects of this compound on human airway epithelial cells. The data are primarily derived from the seminal works of Seagrave et al. (2011 and 2012).[1][5]

Table 1: Effect of this compound on MUC5AC Mucin Production and Secretion

| Parameter | Treatment Condition | Concentration (µM) | % Change from Control | p-value | Reference |

| MUC5AC Secretion | This compound (24h) | 100 | IC50 ≈ 100 µM | < 0.05 | [6] |

| MUC5AC Cellular Content | This compound (24h) | 150 | IC50 ≈ 150 µM | < 0.05 | [6] |

| MUC5AC Secretion | This compound (24h) | 2 (µg/mL) | Significant Suppression | < 0.05 | [3] |

| MUC5AC Secretion | This compound (24h) | 20 (µg/mL) | Significant Suppression | < 0.05 | [3] |

IC50: Half maximal inhibitory concentration. Data from IL-13 stimulated cells to induce mucus hypersecretion.

Table 2: Effect of this compound on Mucociliary Transport (MCT)

| Treatment Duration | Concentration (µg/mL) | % Increase in MCT Rate (from control) | p-value | Reference |

| 6 hours | 2 | Significant Enhancement | < 0.05 | [3] |

| 6 hours | 20 | Significant Enhancement | < 0.05 | [3] |

| 6 hours | 200 | Significant Enhancement | < 0.05 | [3] |

Table 3: Effect of this compound on Mucus Viscoelasticity

| Treatment Duration | Concentration (µg/mL) | Parameter | Observation | p-value | Reference |

| 1 hour | 0 - 200 | G' (Elastic Modulus) | Dose-dependent decrease | < 0.05 | [3] |

| 1 hour | 0 - 200 | G'' (Viscous Modulus) | Dose-dependent decrease | < 0.05 | [3] |

| 6 hours | 0 - 200 | G' (Elastic Modulus) | Dose-dependent decrease | < 0.05 | [3] |

| 6 hours | 0 - 200 | G'' (Viscous Modulus) | Dose-dependent decrease | < 0.05 | [3] |

G' and G'' are measures of the elastic and viscous properties of mucus, respectively. A decrease in these values indicates a less viscous and less elastic mucus.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

4.1. In Vitro Model of Human Airway Epithelium

-

Cell Culture: Primary human bronchial epithelial cells are cultured on permeable supports at an air-liquid interface. This culture method allows the cells to differentiate into a pseudostratified epithelium that morphologically and functionally resembles the in vivo airway epithelium, complete with ciliated cells, goblet cells, and mucus secretion.

-

Treatment: Differentiated cell cultures are treated with this compound added to the basolateral medium to mimic systemic administration. For studies investigating mucus hypersecretion, cells are often pre-treated with Interleukin-13 (IL-13) to induce an increase in MUC5AC production.[6]

4.2. Measurement of MUC5AC Mucin

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol:

-

Apical secretions and cell lysates are collected from the cultured epithelial cells.

-

Microtiter plates are coated with a capture antibody specific for MUC5AC.

-

Samples and standards are added to the wells and incubated.

-

A detection antibody, also specific for MUC5AC but binding to a different epitope, is added. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).

-

A substrate for the enzyme is added, resulting in a colorimetric reaction.

-

The absorbance is measured using a microplate reader, and the concentration of MUC5AC in the samples is determined by comparison to the standard curve.

-

4.3. Assessment of Mucociliary Transport (MCT)

-

Method: Video Microscopy and Particle Tracking.

-

Protocol:

-

The apical surface of the differentiated airway epithelial cell cultures is observed using an inverted microscope equipped with a high-speed camera.

-

The movement of naturally occurring cell debris or added fluorescent microspheres on the mucus layer is recorded.

-

The videos are analyzed using particle tracking software to determine the velocity of the particles, which represents the MCT rate.

-

Multiple fields of view are analyzed for each culture to obtain an average MCT rate.

-

4.4. Analysis of Mucus Rheology

-

Method: Microrheometry or Cone-and-Plate Rheometry.

-

Protocol:

-

Apical mucus secretions are carefully collected from the cell cultures.

-

The viscoelastic properties of the mucus are measured using a rheometer.

-

An oscillatory stress is applied to the sample, and the resulting strain is measured.

-

The elastic modulus (G') and the viscous modulus (G'') are calculated from the stress and strain data. G' represents the solid-like (elastic) properties of the mucus, while G'' represents the liquid-like (viscous) properties.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action of this compound and the workflows of the key experimental protocols.

Discussion

The evidence from in vitro studies strongly supports a direct effect of this compound on human airway epithelial cells, leading to a reduction in mucin production, decreased mucus viscoelasticity, and an increase in mucociliary transport.[3][5] These findings provide a cellular and molecular basis for the expectorant properties of this compound observed clinically. The dual mechanism of action, combining a likely indirect neural reflex with these direct epithelial effects, contributes to its overall therapeutic efficacy.

While the signaling pathways underlying the direct effects of this compound on airway epithelial cells are not yet fully elucidated, the consistent and dose-dependent nature of the observed effects in vitro suggests the involvement of specific cellular targets and signaling cascades. Future research should focus on identifying these molecular pathways to further refine our understanding of this compound's mechanism of action and to potentially identify new therapeutic targets for muco-obstructive diseases.

Conclusion

This compound is an effective expectorant that improves mucus clearance through both indirect and direct mechanisms. The quantitative data from in vitro studies provide robust evidence for its ability to directly modulate the properties of airway mucus and enhance mucociliary function. The experimental protocols detailed in this guide serve as a valuable resource for researchers investigating the pharmacology of mucoactive drugs. The continued exploration of the molecular mechanisms of this compound will be crucial for optimizing its therapeutic use and for the development of novel expectorant therapies.

References

- 1. Role of this compound in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses MUC5AC content and secretion in human airway epithelial cell cultures: Comparison with N-acetylcysteine and ambroxol - Vienna 2012 - ERS Respiratory Channel [channel.ersnet.org]

- 3. researchgate.net [researchgate.net]

- 4. respiratory-therapy.com [respiratory-therapy.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of this compound, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Guaifenesin's Potential as an N-Methyl-D-Aspartate (NMDA) Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaifenesin, a widely recognized expectorant, has recently garnered attention for its potential off-target effects, including its putative role as an N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides a comprehensive overview of the current, albeit limited, evidence supporting this hypothesis. It consolidates available preclinical data, outlines detailed experimental protocols for further investigation, and presents signaling pathways and experimental workflows through standardized diagrams. The absence of direct binding affinity and electrophysiological data underscores a significant research gap, highlighting the need for dedicated in vitro and in silico studies to fully elucidate this compound's neuropharmacological profile. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound beyond its established role in respiratory medicine.

Introduction

This compound is a guaiacol glyceryl ether primarily used to reduce chest congestion by thinning and loosening mucus in the airways.[1] While its mechanism as an expectorant is relatively well-understood, emerging preclinical evidence suggests a potential interaction with the central nervous system, specifically as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3] The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention.

This guide synthesizes the existing indirect evidence for this compound's NMDA receptor antagonism, provides detailed methodologies for future experimental validation, and visualizes key concepts to facilitate a deeper understanding of this potential novel mechanism of action.

Preclinical Evidence

Direct evidence of this compound's binding affinity and functional antagonism at the NMDA receptor is currently lacking in the scientific literature. However, several preclinical studies provide indirect support for this hypothesis.

In Vivo Anticonvulsant Effects

A study investigating the anticonvulsant properties of this compound in a pentylenetetrazol (PTZ)-induced seizure model in mice provides the most compelling, albeit indirect, in vivo evidence.[4] NMDA receptor antagonists are known to exhibit anticonvulsant effects, suggesting a potential mechanistic link.

Table 1: Anticonvulsant Efficacy of this compound in a PTZ-Induced Seizure Model in Mice [4]

| Endpoint | This compound ED₅₀ (mg/kg) | 95% Confidence Interval |

| Protection against Clonic Seizures | 744.88 | 360 - 1540 |

| Protection against Tonic-Clonic Seizures | 256 | 178 - 363 |

| Protection against Death | 328 | 262 - 411 |

In Vitro Evidence from a Combination Study

A study utilizing network virtual screening identified a synergistic anticonvulsant effect between this compound and andrographolide.[5] This computational finding was supported by in vitro experiments, including an NMDA-induced cytotoxicity assay, which suggested a convergent effect on the NMDA receptor pathway.[5] While not a direct measure of this compound's antagonist activity, it points towards its potential to modulate NMDA receptor function.

Proposed Experimental Protocols

To definitively characterize this compound's interaction with the NMDA receptor, a series of targeted in vitro experiments are required. The following protocols describe standard methodologies used to assess NMDA receptor antagonism.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the NMDA receptor.

-

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the NMDA receptor.

-

Materials:

-

Rat brain cortical membranes (source of NMDA receptors).

-

Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glutamate and glycine (to open the channel for [³H]MK-801 binding).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate rat cortical membranes with a fixed concentration of [³H]MK-801 and varying concentrations of this compound in the presence of saturating concentrations of glutamate and glycine.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known NMDA receptor antagonist, e.g., unlabeled MK-801).

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]MK-801 binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Electrophysiology (Patch-Clamp)

This technique provides a functional measure of a compound's effect on NMDA receptor-mediated ion currents.

-

Objective: To determine if this compound inhibits NMDA-induced currents in neurons or heterologous expression systems.

-

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).

-

Whole-cell patch-clamp setup.

-

External solution containing NMDA and glycine.

-

Internal pipette solution.

-

This compound at various concentrations.

-

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a neuron or transfected cell.

-

Apply a solution containing NMDA and glycine to elicit an inward current.

-

After establishing a stable baseline current, co-apply this compound with the NMDA/glycine solution.

-

Measure the peak amplitude of the NMDA-induced current in the absence and presence of different concentrations of this compound.

-

Construct a concentration-response curve and determine the IC₅₀ value for the inhibition of the NMDA current.

-

NMDA-Induced Cytotoxicity Assay

This assay assesses the potential neuroprotective effects of a compound against glutamate-induced excitotoxicity, which is mediated by NMDA receptors.

-

Objective: To determine if this compound can protect neuronal cells from NMDA-induced cell death.

-

Materials:

-

Primary neuronal cell culture (e.g., cortical neurons).

-

NMDA.

-

This compound at various concentrations.

-

Cell viability assay kit (e.g., MTT or LDH assay).

-

-

Procedure:

-

Culture primary neurons to an appropriate density.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period.

-

Expose the cells to a toxic concentration of NMDA.

-

After the NMDA exposure, assess cell viability using a standard assay (e.g., MTT reduction or LDH release).

-

Determine the concentration of this compound that provides 50% protection against NMDA-induced toxicity (EC₅₀).

-

Signaling Pathways and Experimental Workflows

Visual representations of the NMDA receptor signaling pathway and a proposed experimental workflow can aid in conceptualizing the research approach.

Caption: Hypothesized NMDA Receptor Signaling Pathway and the Potential Antagonistic Action of this compound.

Caption: Proposed Experimental Workflow for Investigating this compound's NMDA Receptor Antagonism.

Future Directions and Conclusion

The current body of evidence for this compound's activity as an NMDA receptor antagonist is indirect and requires substantial further investigation. The lack of direct binding and functional data represents a significant knowledge gap.

Future research should prioritize:

-

In Silico Studies: Molecular docking simulations could provide valuable insights into the potential binding site and affinity of this compound at the NMDA receptor, guiding further experimental work.

-

Direct In Vitro Characterization: The experimental protocols outlined in this guide, particularly radioligand binding and electrophysiology, are crucial for definitively determining this compound's affinity and functional effects at the NMDA receptor.

-

Structure-Activity Relationship (SAR) Studies: Should this compound be confirmed as an NMDA receptor antagonist, SAR studies could identify key structural motifs responsible for this activity, potentially leading to the development of more potent and selective analogs.

References

- 1. Multitargeted Virtual Screening and Molecular Simulation of Natural Product-like Compounds against GSK3β, NMDA-Receptor, and BACE-1 for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural insights into binding of therapeutic channel blockers in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting NMDA receptor in Alzheimer’s disease: identifying novel inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Myorelaxant Properties of Guaifenesin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaifenesin, a widely recognized expectorant, also possesses centrally acting muscle relaxant properties that have been noted in both preclinical and clinical settings. While its exact mechanism of action is not fully elucidated, current evidence suggests a multifactorial pathway primarily involving the modulation of neuronal activity within the central nervous system. This technical guide provides an in-depth exploration of the basic research into this compound's muscle relaxant effects, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways. The primary hypothesis centers on its role as a potential N-methyl-D-aspartate (NMDA) receptor antagonist, leading to a depression of nerve impulse transmission in spinal interneurons.

Introduction

This compound, or glyceryl guaiacolate, is a guaiacol derivative with a long history of use as an expectorant.[1] However, its pharmacological profile extends to centrally acting muscle relaxation, a property extensively utilized in veterinary medicine, particularly in equine anesthesia.[2][3] Its effects are characterized by the relaxation of skeletal muscles without inducing unconsciousness or providing analgesia.[1] This guide synthesizes the foundational research that explores the physiological and molecular underpinnings of this compound's myorelaxant capabilities.

Proposed Mechanism of Action

The prevailing hypothesis for this compound's muscle relaxant effect is its action on the central nervous system, specifically by depressing nerve impulse transmission at the level of the spinal cord, brainstem, and subcortical areas.[4] This action is thought to be mediated through its influence on internuncial neurons (interneurons), which form a critical link in polysynaptic reflex pathways.[1][5]

Two primary molecular mechanisms have been proposed:

-

NMDA Receptor Antagonism: There is considerable evidence to suggest that this compound may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor.[5][6][7] This is supported by the similar muscle relaxant properties of its structural analog, mephenesin, which has been shown to be an NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist.[1] By blocking the NMDA receptor, this compound would inhibit the excitatory effects of glutamate, a key neurotransmitter in the central nervous system, leading to a reduction in motor neuron excitability and subsequent muscle relaxation.[8]

-

Modulation of GABAergic Neurotransmission: Some research suggests that this compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[1] Potentiation of GABAergic signaling would lead to hyperpolarization of neuronal membranes, making them less likely to fire action potentials and thus contributing to a state of muscle relaxation. However, direct evidence for this compound's interaction with GABA receptors is less robust compared to the NMDA receptor hypothesis.

Quantitative Data on Muscle Relaxant and Related Effects

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the muscle relaxant and related neurological effects of this compound.

Table 1: Preclinical Data on the Effects of this compound in Mice

| Parameter | Animal Model | Dosage | Effect | Reference |

| Anticonvulsant Effect (Clonic Seizures) | Pentylenetetrazol (PTZ)-induced seizures in male albino mice | 100 mg/kg | 141.8% increase in latency to seizure | [7] |

| 200 mg/kg | 124.2% increase in latency to seizure | [7] | ||

| 300 mg/kg | 473% increase in latency to seizure | [7] | ||

| 400 mg/kg | 1721% increase in latency to seizure | [7] | ||

| Anticonvulsant Effect (Tonic-Clonic Seizures) | PTZ-induced seizures in male albino mice | 300 mg/kg | Significant increase in latency to seizure | [7] |

| ED50 (Clonic Seizure Protection) | PTZ-induced seizures in male albino mice | 744.88 (360-1540) mg/kg | Effective dose for 50% of animals | [7] |

| ED50 (Tonic-Clonic Seizure Protection) | PTZ-induced seizures in male albino mice | 256 (178-363) mg/kg | Effective dose for 50% of animals | [7] |

| ED50 (Protection Against Death) | PTZ-induced seizures in male albino mice | 328 (262-411) mg/kg | Effective dose for 50% of animals | [7] |

| Motor Coordination (Rota-rod Test) | Male albino mice | 100-400 mg/kg | Significant reduction in time spent on the rod (dose-dependent) | [7] |

Table 2: Clinical Data on the Effects of this compound in Humans

| Parameter | Study Population | Dosage | Effect | Statistical Significance | Reference |

| Muscle Spasm Reduction | Adults with acute upper back, neck, or shoulder pain (n=77) | 1200 mg BID for 7 days | 25% greater reduction vs. placebo | Not statistically significant | [1] |

| Muscle Relaxation | Adults with acute upper back, neck, or shoulder pain (n=77) | 1200 mg BID (Day 4) | 39% greater than placebo | P = 0.0523 (borderline) | [1] |

| 1200 mg BID (Day 7) | 28% greater than placebo | Not statistically significant | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe common experimental protocols used to evaluate the muscle relaxant properties of compounds like this compound.

Rota-rod Test for Motor Coordination and Muscle Relaxation

This widely used behavioral test assesses motor coordination and balance in rodents, which can be impaired by muscle relaxants.

-

Apparatus: A rotating rod, typically with a diameter of 3-5 cm for mice, with adjustable speed. The rod is placed at a height sufficient to discourage the animal from jumping down.

-

Procedure:

-

Training: Naive mice are trained for several sessions to stay on the rotating rod at a constant speed (e.g., 15-20 rpm). Animals that are unable to remain on the rod for a predetermined duration (e.g., 2-3 minutes) are excluded.

-

Drug Administration: Animals are administered this compound or a vehicle control, typically via intraperitoneal (i.p.) injection.

-

Testing: At a set time post-administration (e.g., 30 minutes), the animals are placed back on the rotating rod.

-

Measurement: The latency to fall from the rod is recorded. A decrease in the time spent on the rod is indicative of impaired motor coordination and potential muscle relaxant effects.

-

-

Data Analysis: The mean latency to fall is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Chimney Test

This test evaluates the ability of a mouse to climb backward in a narrow tube, a task that requires coordinated muscle function.

-

Apparatus: A glass or plastic tube of a specific length (e.g., 30 cm) and internal diameter (e.g., 3 cm) with a mark at a certain distance from the bottom.

-

Procedure:

-

A mouse is placed in the tube, and its natural tendency is to climb backward to exit.

-

The time taken for the mouse to climb out of the tube is recorded.

-

Following drug administration, the test is repeated.

-

-

Measurement: An increase in the time taken to exit the tube suggests a muscle relaxant effect.

Grip Strength Test

This test directly measures the muscle strength of an animal's forelimbs or hindlimbs.

-

Apparatus: A grip strength meter equipped with a wire grid or a horizontal bar connected to a force transducer.

-

Procedure:

-

The animal is held by the tail and lowered towards the grid or bar.

-

The animal will instinctively grasp the grid with its paws.

-

The experimenter gently pulls the animal away from the grid in a horizontal plane until its grip is broken.

-

-

Measurement: The peak force exerted by the animal before releasing its grip is recorded by the transducer.

-

Data Analysis: The mean peak force is calculated for each treatment group and compared to assess any reduction in muscle strength.

Electrophysiological Recording of Spinal Reflexes

This in vitro or in vivo technique is used to directly assess the effect of a compound on the neural circuits of the spinal cord.

-

Preparation: An isolated spinal cord preparation from a rodent or a spinalized cat can be used.

-

Procedure:

-

Stimulating electrodes are placed on a dorsal root to activate sensory afferent fibers.

-

Recording electrodes are placed on a corresponding ventral root to measure the motor output.

-

Stimulation of the dorsal root will elicit a monosynaptic reflex (a short-latency response) and polysynaptic reflexes (longer-latency and more complex responses).

-

-

Measurement: The amplitude and duration of the mono- and polysynaptic components of the ventral root potentials are measured before and after the application of this compound to the preparation.

-

Data Analysis: A reduction in the amplitude of the polysynaptic reflexes would provide direct evidence for an inhibitory effect on spinal interneuronal pathways.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and experimental workflows.

References

- 1. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spinal Reflexes and Windup In Vitro: Effects of Analgesics and Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus | PPTX [slideshare.net]

- 4. Some studies on peripheral actions of mephenesin, methocarbamol and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mephenesin, methocarbamol, chlordiazepoxide and diazepam: actions on spinal reflexes and ventral root potentials [pubmed.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. Anticonvulsant Effect of this compound against Pentylenetetrazol-Induced Seizure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Guaifenesin in Mucociliary Clearance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucociliary clearance is a critical innate defense mechanism of the respiratory system, responsible for removing inhaled particles, pathogens, and cellular debris. Impairment of this process is a key pathophysiological feature of numerous respiratory diseases, including chronic bronchitis and cystic fibrosis. Guaifenesin, an expectorant widely used in over-the-counter and prescription medications, is purported to enhance mucociliary clearance. This technical guide provides a comprehensive overview of the current understanding of this compound's role in this process, consolidating evidence from in vitro and in vivo studies. It delves into the proposed mechanisms of action, presents quantitative data on its effects on mucus properties and transport, and details the experimental protocols used to derive these findings. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand and modulate mucociliary function.

Introduction

The mucociliary escalator is a complex, integrated system composed of three main components: the cilia, a protective mucus layer, and a periciliary liquid layer. Coordinated ciliary beating propels the mucus layer, trapping and removing foreign materials from the airways. The rheological properties of mucus, particularly its viscosity and elasticity, are crucial for efficient transport. In various respiratory diseases, mucus hypersecretion and altered mucus composition lead to impaired clearance, airway obstruction, and an increased risk of infection.

This compound (glyceryl guaiacolate ether) has been utilized for decades as an expectorant to alleviate chest congestion and facilitate the removal of airway secretions.[1][2] While its clinical use is widespread, a detailed understanding of its mechanisms of action at the cellular and molecular level is still evolving. This guide synthesizes the current scientific literature to provide an in-depth analysis of this compound's effects on mucociliary clearance.

Mechanisms of Action

This compound is believed to enhance mucociliary clearance through two primary, potentially complementary, mechanisms: a direct action on the airway epithelium and an indirect action mediated by a neural reflex.

Direct Effects on the Airway Epithelium

In vitro studies utilizing differentiated human airway epithelial cell cultures have demonstrated that this compound can directly modulate the properties of airway mucus and its transport.[2][3][4] These studies suggest that clinically relevant concentrations of this compound can:

-

Reduce Mucin Production and Secretion: this compound has been shown to decrease the production and secretion of MUC5AC, a major gel-forming mucin in the airways, in a dose-dependent manner.[1][2][5]

-

Alter Mucus Rheology: By reducing mucin content, this compound can decrease the viscoelasticity of mucus, making it less thick and easier to transport.[1][2]

-

Increase Mucociliary Transport Rates: Direct application of this compound to airway epithelial cell cultures has been observed to increase the rate of mucociliary transport.[2][3]

The logical relationship of these direct effects is illustrated in the following diagram:

Indirect Effects via the Gastro-Pulmonary Reflex

A long-standing hypothesis suggests that this compound acts as an irritant to the gastric mucosa, stimulating vagal afferent nerves.[4] This stimulation is thought to trigger a parasympathetic reflex, known as the gastro-pulmonary reflex, leading to increased glandular secretion in the airways.[4][6] This results in a larger volume of less viscous mucus, which is more easily cleared by ciliary action.[6]

The proposed signaling pathway for this indirect mechanism is as follows:

Quantitative Data on this compound's Effects

Several studies have provided quantitative data on the effects of this compound on various parameters of mucociliary clearance. The following tables summarize key findings from in vitro and in vivo experiments.

In Vitro Studies

| Parameter Measured | Cell/Tissue Model | This compound Concentration | Key Findings | Reference |

| MUC5AC Secretion | Differentiated Human Airway Epithelial Cells (IL-13 stimulated) | 10 - 300 µM | Dose-dependent inhibition of MUC5AC secretion (IC50 at 24 hr ~100 µM). | [5] |

| MUC5AC Cellular Content | Differentiated Human Airway Epithelial Cells (IL-13 stimulated) | 10 - 300 µM | Dose-dependent reduction in MUC5AC content (IC50 at 24 hr ~150 µM). | [5] |

| Mucociliary Transport Rate (MTR) | Differentiated Human Airway Epithelial Cells (IL-13 stimulated) | 10 - 300 µM | Significant increase in MTR compared to IL-13 alone. | [5] |

| Mucus Elastic Modulus (G') | Differentiated Human Airway Epithelial Cells (IL-13 stimulated) | 10 - 300 µM | Significant decrease in G' relative to IL-13 alone. | [5] |

| Mucus Viscous Modulus (G'') | Differentiated Human Airway Epithelial Cells (IL-13 stimulated) | 10 - 300 µM | Significant decrease in G'' relative to IL-13 alone. | [5] |

| Mucin Production | Differentiated Human Airway Epithelial Cells | Clinically relevant concentrations | Suppressed mucin production in a dose-dependent manner. | [1] |

| Mucus Viscoelasticity | Differentiated Human Airway Epithelial Cells | Clinically relevant concentrations | Decreased viscoelasticity of mucus. | [1] |

| Mucociliary Transport | Differentiated Human Airway Epithelial Cells | Clinically relevant concentrations | Increased mucociliary transport. | [1] |

In Vivo Studies (Human)

| Parameter Measured | Study Population | This compound Dosage | Key Findings | Reference |

| Nasal Mucociliary Clearance | Healthy volunteers | Not specified | No measurable effect on in vivo nasal mucociliary clearance. | Not specified |

| Ciliary Beat Frequency (CBF) | Healthy volunteers | Not specified | No measurable effect on ex vivo nasal ciliary motility. | Not specified |

| Saccharin Transit Time (STT) | Healthy volunteers | Not specified | No significant change from baseline values compared to placebo. | Not specified |

| Sputum Volume & Properties | Adolescents and adults with acute respiratory tract infections | 1200 mg extended-release twice daily for 7 days | No significant differences in sputum volume, percent solids, interfacial tension, elasticity, or viscosity compared to placebo. | Not specified |

It is important to note the conflicting results between in vitro and in vivo studies, which may be attributed to differences in experimental models, dosages, and patient populations.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and mucociliary clearance.

In Vitro Mucociliary Clearance Assay

This protocol describes the measurement of mucociliary transport velocity in differentiated airway epithelial cell cultures.

Procedure:

-

Cell Culture and Treatment:

-

Human airway epithelial cells are cultured on permeable supports at an air-liquid interface (ALI) to promote differentiation into a ciliated epithelium with mucus-producing goblet cells.[7]

-

Differentiated cultures are treated with various concentrations of this compound or a vehicle control added to the basolateral medium.[1]

-

The cultures are incubated for specific durations (e.g., 1, 6, or 24 hours) at 37°C and 5% CO2.[1]

-

-

Particle Tracking and Imaging:

-

A suspension of fluorescent microspheres (e.g., 1-2 µm in diameter) is gently applied to the apical mucus layer.[8]

-

The culture plate is transferred to a microscope stage equipped with an environmental chamber to maintain physiological conditions.[8]

-

Time-lapse videos of the movement of the fluorescent microspheres are recorded using a fluorescence microscope.[8]

-

-

Data Analysis:

-

The recorded videos are imported into image analysis software, such as ImageJ with a particle tracking plugin like TrackMate.[8]

-

The software is used to track the displacement of individual microspheres over time, from which their velocity is calculated.[8]

-

The average mucus transport velocity is determined for multiple fields of view for each experimental condition and statistically analyzed.[8]

-

Mucus Rheology Measurement

This protocol outlines the measurement of mucus viscoelastic properties using a rheometer.

Procedure:

-

Sample Collection:

-

Rheometer Setup:

-

A rheometer, such as a micro cone and plate or parallel plate rheometer, is used.[1][10]

-

The geometry (cone or plate) is chosen based on the sample volume and properties.

-

The temperature is maintained at a physiological level (e.g., 37°C), and a solvent trap is often used to prevent sample dehydration.[9][11]

-

-

Oscillatory Shear Measurements:

-

A small volume of the mucus sample is loaded onto the rheometer.

-

Amplitude Sweep: A strain sweep is performed at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the elastic (G') and viscous (G'') moduli are independent of the applied strain.[9][11]

-

Frequency Sweep: A frequency sweep is conducted at a fixed strain within the LVER to measure G' and G'' as a function of frequency.[9][11]

-

-

Data Analysis:

-

The elastic modulus (G') represents the solid-like behavior (energy storage) of the mucus.[10]

-